Methyl 4-isopropyl-2-methylthiazole-5-carboxylate
Overview
Description
Methyl 4-isopropyl-2-methylthiazole-5-carboxylate: is a chemical compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-isopropyl-2-methylthiazole-5-carboxylate can be achieved through a one-pot procedure. This involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions . The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The overall yield of this synthesis method is generally high, making it an efficient route for producing this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-isopropyl-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various thiazole derivatives depending on the substituents introduced.
Scientific Research Applications
Methyl 4-isopropyl-2-methylthiazole-5-carboxylate has diverse applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those with antimicrobial, antifungal, and anti-inflammatory properties.
Fragrance Synthesis: The compound is utilized in the creation of fragrances due to its unique odor profile.
Agricultural Chemistry: It serves as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Materials Science: The compound is employed in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of methyl 4-isopropyl-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain microbial enzymes, leading to antimicrobial effects . Additionally, the compound’s ability to undergo substitution reactions enables it to form derivatives with enhanced biological activity .
Comparison with Similar Compounds
Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Methyl 2-methylthiazole-5-carboxylate: Another thiazole derivative with similar chemical properties but different substituents.
Uniqueness: Methyl 4-isopropyl-2-methylthiazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications .
Properties
IUPAC Name |
methyl 2-methyl-4-propan-2-yl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)7-8(9(11)12-4)13-6(3)10-7/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFAJDXTSHIIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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